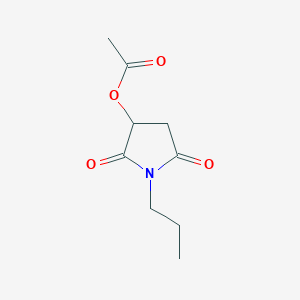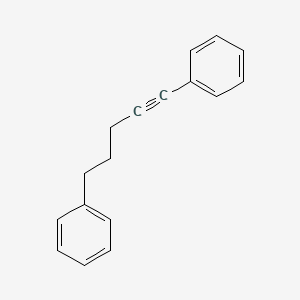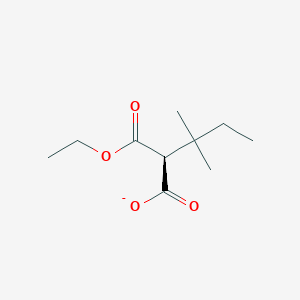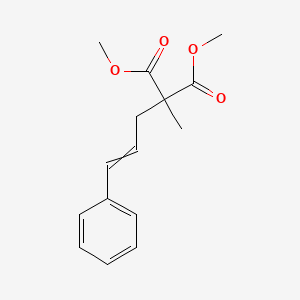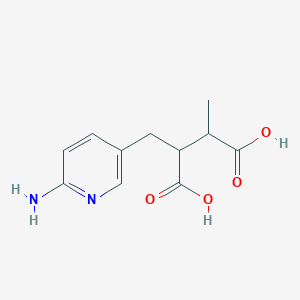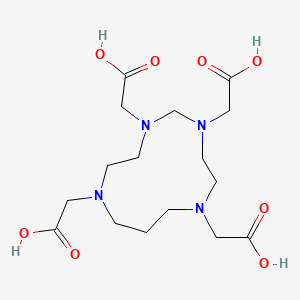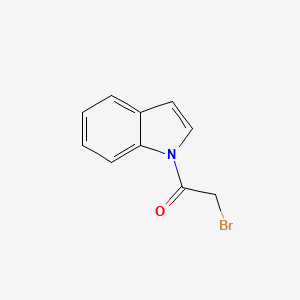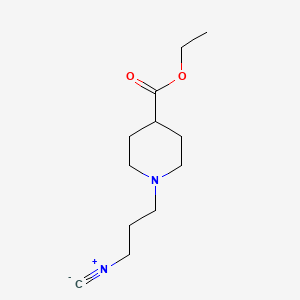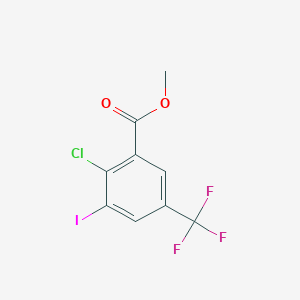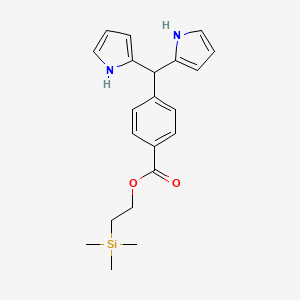
Bis(isocyanatomethyl) 3,3'-(1,4-phenylene)dipropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate: is a chemical compound known for its unique structure and properties It is characterized by the presence of isocyanate groups attached to a phenylene ring, which is further connected to propanoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate typically involves the reaction of 3,3’-(1,4-phenylene)dipropanoic acid with phosgene to form the corresponding acid chloride. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Polymerization: It can participate in polymerization reactions to form polyurethanes, which are widely used in coatings, foams, and elastomers.
Substitution Reactions: The phenylene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Resulting from polymerization reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate is used in the synthesis of advanced materials, including high-performance polymers and composites. Its reactivity makes it a valuable building block for creating materials with specific mechanical and thermal properties.
Biology and Medicine: In biomedical research, this compound is explored for its potential in drug delivery systems and tissue engineering. Its ability to form biocompatible polymers makes it suitable for creating scaffolds and other medical devices.
Industry: Industrially, Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate is used in the production of coatings, adhesives, and sealants. Its reactivity with various substrates allows for the creation of durable and resistant materials.
Wirkmechanismus
The mechanism by which Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate exerts its effects is primarily through the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The phenylene ring provides structural rigidity, while the propanoate groups offer flexibility, making the compound versatile in various applications.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(isocyanatomethyl)benzene: Similar in structure but lacks the propanoate groups, leading to different reactivity and applications.
1,4-Phenylene diisocyanate: Contains isocyanate groups attached directly to the phenylene ring without the propanoate linkage, resulting in different mechanical properties.
Uniqueness: Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate is unique due to the combination of isocyanate groups, phenylene ring, and propanoate linkages. This structure provides a balance of rigidity and flexibility, making it suitable for a wide range of applications in materials science and industrial chemistry.
Eigenschaften
CAS-Nummer |
185033-90-3 |
|---|---|
Molekularformel |
C16H16N2O6 |
Molekulargewicht |
332.31 g/mol |
IUPAC-Name |
isocyanatomethyl 3-[4-[3-(isocyanatomethoxy)-3-oxopropyl]phenyl]propanoate |
InChI |
InChI=1S/C16H16N2O6/c19-9-17-11-23-15(21)7-5-13-1-2-14(4-3-13)6-8-16(22)24-12-18-10-20/h1-4H,5-8,11-12H2 |
InChI-Schlüssel |
VUMSMNREPMIXJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC(=O)OCN=C=O)CCC(=O)OCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12570086.png)
